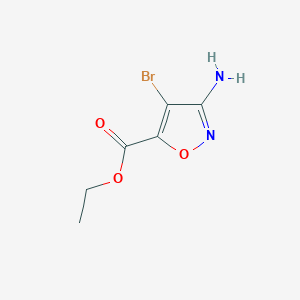

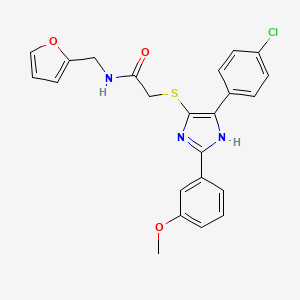

![molecular formula C9H8BrNO2 B2780372 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 108959-12-2](/img/structure/B2780372.png)

8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound . It is used in the synthesis of a novel aromatic ester-based polybenzoxazine .

Synthesis Analysis

The compound is synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The synthesis process involves the use of formaldehyde solution (37%), ethanolamine, and p-cresol .Molecular Structure Analysis

The molecular formula of “8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is C17H13BrN4 . Its molecular weight is 353.2159 g/mol .Chemical Reactions Analysis

The compound is used in the synthesis of a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups . The polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis

The compound is part of the synthesis of a cross-linked polybenzoxazine (PTMBE) that forms a transparent film through the thermal casting method . The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .Applications De Recherche Scientifique

Synthesis Methods

The synthesis of benzo[b][1,4]oxazines, including derivatives like 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, can be efficiently conducted in ionic liquids such as 1-butyl-3-methylimidazolium bromide. This method offers the advantages of good yields, short reaction times, and the reusability of the ionic liquid (Ebrahim Soleimani, M. Khodaei, Afsaneh Taheri Kal Koshvandi, 2012).

Antimicrobial Activity

Compounds derived from benzo[b][1,4]oxazin-3(4H)-ones have shown antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The presence of certain substituents, such as fluorine, has been found to enhance these antimicrobial properties, highlighting the potential for designing new antimicrobial agents based on this chemical framework (Liang Fang, H. Zuo, Zhu-Bo Li, et al., 2011).

Corrosion Inhibition

Derivatives of benzo[d][1,3]oxazin-4-ones, a related class of compounds, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies suggest that the structure of these compounds, including the amount of nitrogen and molecular weight, significantly affects their efficiency as corrosion inhibitors, with some derivatives achieving high inhibition efficiency (A. Kadhim, A. Al-Okbi, D. Jamil, et al., 2017).

Chemical Reactions and Properties

The benzoxazine ring, a key feature in 8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, can participate in various chemical reactions, offering pathways to synthesize novel compounds. For instance, the reaction of benzoxazine derivatives with o-aminophenol derivatives leads to an intermolecular heterocycle exchange, demonstrating the versatility of benzoxazines in synthetic chemistry (T. Nozoe, H. Okai, H. Wakabayashi, S. Ishikawa, 1988).

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-6-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-2-6(10)9-7(3-5)11-8(12)4-13-9/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOZIFYYHSGUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

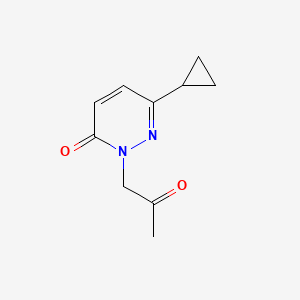

![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)

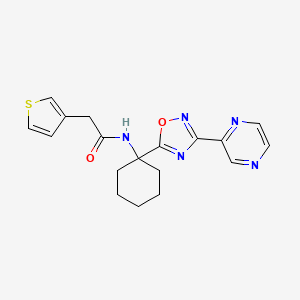

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)

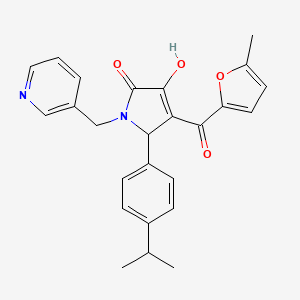

![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)